molecular formula C10H10N2O3 B115294 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 155883-52-6

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B115294
CAS No.: 155883-52-6
M. Wt: 206.2 g/mol
InChI Key: WRPJQNDIYNQKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Chemical Reactions Analysis

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Biological Activity

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. Indole derivatives have garnered significant attention in medicinal chemistry due to their roles in various biological processes and their presence in numerous natural products.

  • IUPAC Name: this compound
  • CAS Number: 155883-52-6
  • Molecular Formula: C10H10N2O3
  • Molecular Weight: 218.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates the activity of various enzymes and receptors, influencing cellular signaling pathways. The compound's structure allows it to bind to active sites on proteins, potentially inhibiting or activating their functions.

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV integrase activity effectively. One derivative exhibited an IC50 value of 0.13 μM against HIV-1 integrase, indicating strong antiviral potential .

Anticancer Activity

Indole derivatives are also explored for their anticancer properties. Research indicates that modifications on the indole core can enhance cytotoxicity against various cancer cell lines. For example, the introduction of halogenated groups significantly improved the inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties as well. Studies suggest that indole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Case Studies

Study Findings IC50 Values
Zhang et al., 2023Indole derivatives showed significant inhibition of HIV integrase.0.13 μM
Research on Anticancer ActivityVarious modifications increased cytotoxic effects on brain tumor cells.Ranged from 0.12 μM to 6.85 μM depending on the derivative
Antimicrobial EvaluationIndole derivatives exhibited broad-spectrum antimicrobial activity.Specific values not detailed but indicated significant inhibition across multiple strains

Synthesis and Derivatives

The synthesis of this compound typically involves Fischer indole synthesis methods, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. Its derivatives are synthesized through various chemical transformations that enhance biological activity.

Properties

IUPAC Name

1-carbamoyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-10(15)12-7-4-2-1-3-6(7)5-8(12)9(13)14/h1-4,8H,5H2,(H2,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPJQNDIYNQKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434148
Record name 1-CARBAMOYL-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155883-52-6
Record name 1-CARBAMOYL-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.